

physicochemical characteristics of L-Serine benzyl ester hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Serine benzyl ester hydrochloride*

Cat. No.: *B554954*

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Characteristics of **L-Serine Benzyl Ester Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine benzyl ester hydrochloride is a protected derivative of the amino acid L-serine, a crucial building block in the synthesis of peptides and other bioactive molecules.[1][2] Its benzyl ester group protects the carboxylic acid functionality, while the hydrochloride salt enhances its stability and solubility in aqueous media, making it a versatile reagent in biochemical research and pharmaceutical development.[1][2][3] This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and its application in synthetic workflows.

Physicochemical Properties

The fundamental physicochemical properties of **L-Serine benzyl ester hydrochloride** are summarized below. These characteristics are critical for its handling, application in synthesis, and for the development of analytical methods.

General and Physical Properties

Property	Value	Reference(s)
Appearance	White to off-white crystalline powder	[2] [3] [4]
Molecular Formula	$C_{10}H_{14}ClNO_3$ (or $C_{10}H_{13}NO_3 \cdot HCl$)	[1] [2] [4] [5] [6] [7]
Molecular Weight	231.68 g/mol	[1] [4] [5] [6] [7]
Melting Point	~175°C (with decomposition); 170 - 178°C	[1] [2] [3] [5]
Solubility	Readily soluble in water. Soluble in methanol and dichloromethane.	[1] [3] [5] [8]
Optical Rotation	$[\alpha]D = -12^\circ$ (c=4 in water)	[1] [5]
Storage	Store at 0 - 8°C or -20°C in a dry, well-ventilated place.	[2] [4] [8]

Spectroscopic Data (Expected)

While specific spectra for **L-Serine benzyl ester hydrochloride** are not readily available in the search results, data for closely related compounds such as O-benzyl-L-serine methyl ester hydrochloride and general knowledge of functional groups allow for the prediction of key spectral features.

Spectroscopic Technique	Expected Key Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons of the benzyl group (~7.3 ppm).- Protons of the benzyl CH₂ group.Protons on the α- and β-carbons of the serine backbone.- Exchangeable protons from the amine (NH₃⁺) and hydroxyl (OH) groups.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon of the ester (~170-175 ppm).Aromatic carbons of the benzyl group.- Carbons of the benzyl CH₂ group.- α- and β-carbons of the serine backbone.
IR Spectroscopy	<ul style="list-style-type: none">- Strong C=O stretching band from the ester group (~1735 cm⁻¹).- Broad O-H and N-H stretching bands.- C-H stretching from aromatic and aliphatic groups.- C-O stretching bands.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak corresponding to the free base (C₁₀H₁₃NO₃) after loss of HCl.

Experimental Protocols

The following sections detail generalized protocols for the determination of key physicochemical properties of **L-Serine benzyl ester hydrochloride**.

Melting Point Determination

The melting point is a crucial indicator of purity.[\[9\]](#)

Protocol:

- Sample Preparation: A small amount of the dry, crystalline **L-Serine benzyl ester hydrochloride** is placed in a capillary tube and compacted to a height of 2-3 mm.[\[10\]](#)[\[11\]](#)
- Apparatus: A calibrated digital melting point apparatus (e.g., DigiMelt or Mel-Temp) is used.[\[9\]](#)[\[10\]](#)
- Measurement:

- For an unknown compound, a rapid heating ramp (10-20°C/minute) is used to determine an approximate melting range.[10][11]
- A second, more precise measurement is performed with a fresh sample, heating at a slow rate (1-2°C/minute) starting from approximately 20°C below the approximate melting point. [9][10][11]
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9][12] For a pure substance, this range should be narrow (0.5-1.0°C).[9]

Solubility Assessment

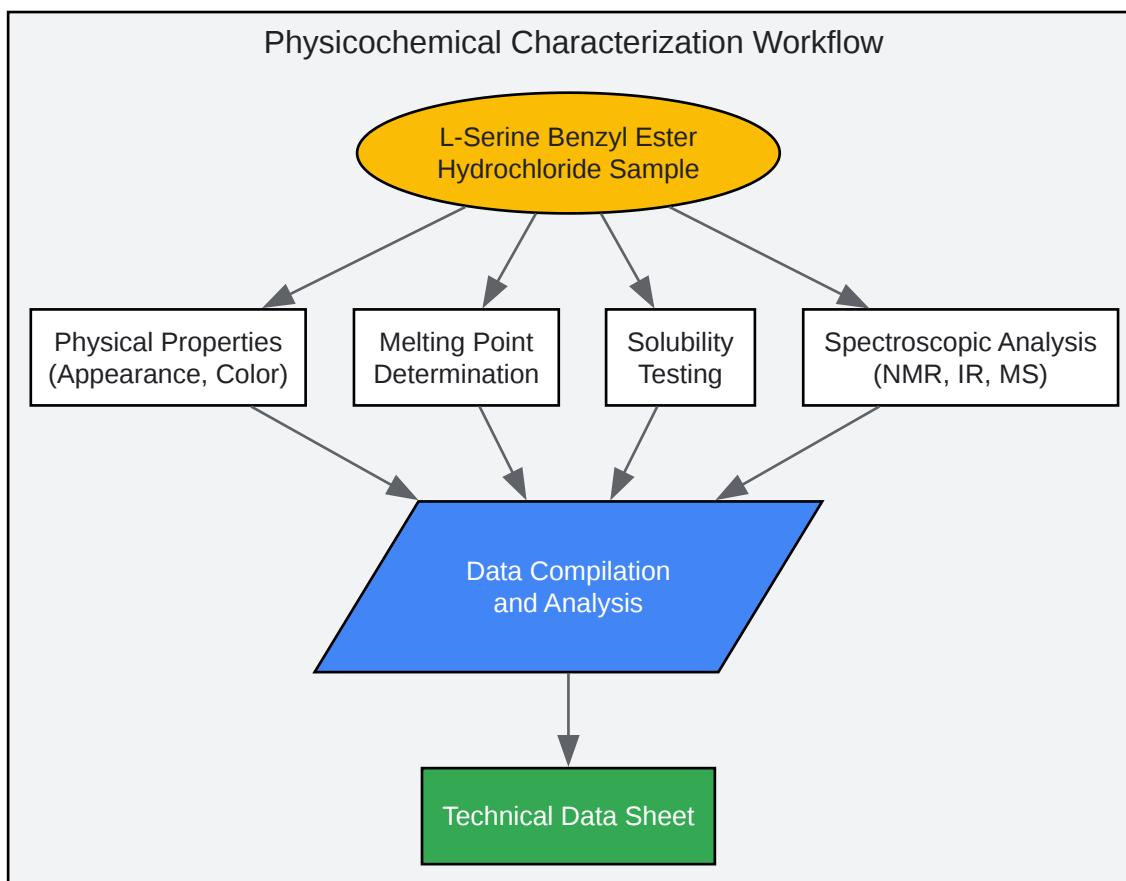
Protocol:

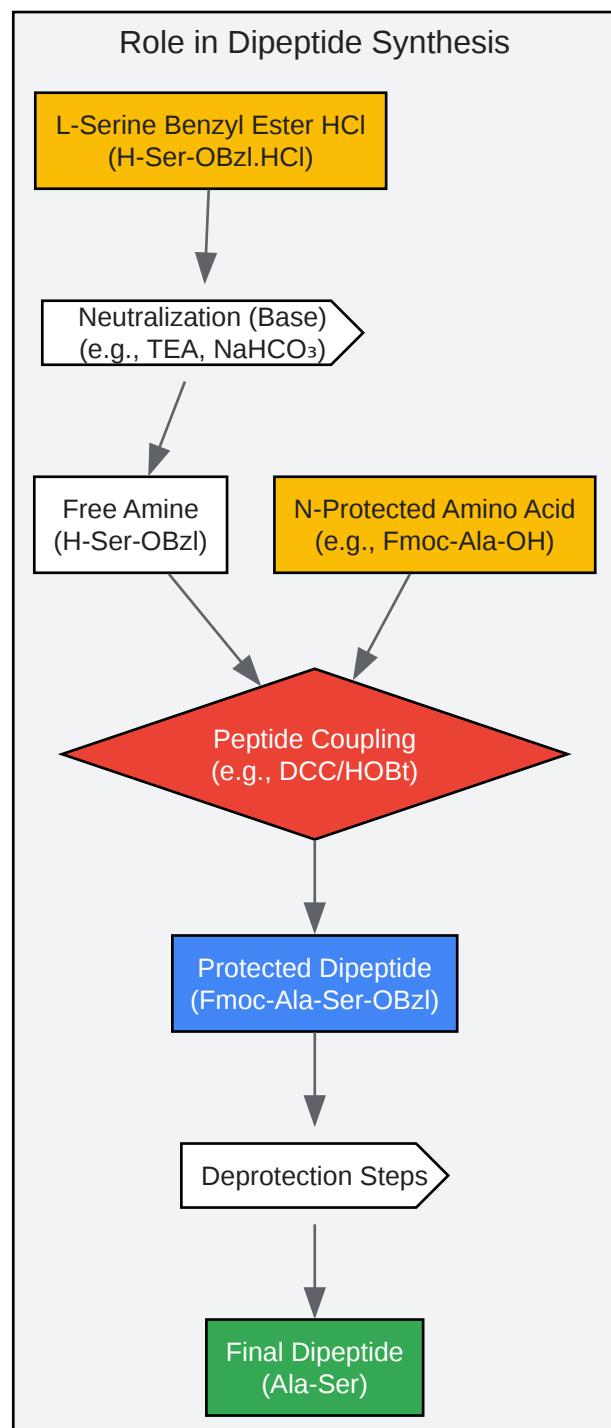
- Solvent Selection: A range of solvents, including water, methanol, and dichloromethane, should be tested.[13]
- Procedure:
 - A known mass (e.g., 10 mg) of **L-Serine benzyl ester hydrochloride** is added to a test tube containing a known volume (e.g., 1 mL) of the solvent.
 - The mixture is agitated or vortexed at a controlled temperature (e.g., 25°C).
 - Visual observation is used to determine if the solid dissolves completely.
- Quantitative Measurement (Isothermal Method):
 - An excess amount of the compound is added to a known mass of the solvent in a stoppered glass tube.[14]
 - The mixture is stirred in a temperature-controlled water bath for an extended period (e.g., 24-30 hours) to reach equilibrium.[14]
 - The stirring is stopped to allow undissolved solid to settle.[14]

- A sample of the supernatant is carefully removed, and its composition is analyzed (e.g., by gravimetry after solvent evaporation or by a technique like refractive index measurement) to determine the concentration of the dissolved solute.[14]

Synthesis and Purification

L-Serine benzyl ester hydrochloride is typically synthesized via the esterification of L-serine with benzyl alcohol.[3]


Protocol (Direct Esterification):


- Reaction Setup: L-serine is suspended in benzyl alcohol in the presence of an acid catalyst, such as hydrogen chloride (HCl).
- Esterification: The mixture is heated under reflux (e.g., 80–100°C) for several hours (e.g., 12–24 hours).[1] The reaction mechanism involves the protonation of the benzyl alcohol's hydroxyl group, followed by nucleophilic attack by the carboxylate oxygen of L-serine and subsequent elimination of water.[1]
- Salt Formation and Isolation: Upon cooling, the excess HCl converts the newly formed ester into its hydrochloride salt, which typically precipitates from the reaction mixture.[1]
- Purification: The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether). Purity is often assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

Applications and Workflow Visualizations

L-Serine benzyl ester hydrochloride is a key intermediate in organic synthesis, particularly in peptide chemistry.[1][2][5] It serves as a protected building block, allowing for the sequential addition of other amino acids to form a peptide chain.

Below are diagrams illustrating a general characterization workflow and its role in peptide synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Serine benzyl ester hydrochloride | 60022-62-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. L-serine benzyl ester hcl [chembk.com]
- 4. ≥99% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. L-Serine benzyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 6. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]
- 7. L-Serine benzyl ester 60022-62-0 [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pennwest.edu [pennwest.edu]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg²⁺ or Ca²⁺) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical characteristics of L-Serine benzyl ester hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554954#physicochemical-characteristics-of-l-serine-benzyl-ester-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com